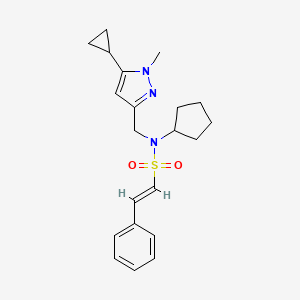

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Description

The compound (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropane and methyl groups, a cyclopentyl moiety, and a styrenesulfonyl group in the (E)-configuration. Key features include:

- Pyrazole ring: 5-cyclopropyl and 1-methyl substituents.

- Sulfonamide group: N-cyclopentyl and a methylene-linked pyrazole.

- Ethenesulfonyl moiety: 2-phenylethene in the (E)-configuration, enhancing steric and electronic properties.

While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred to align closely with analogues such as CAS 1448139-24-9 (C20H25N3O2S, MW 371.5) .

Properties

IUPAC Name |

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-23-21(18-11-12-18)15-19(22-23)16-24(20-9-5-6-10-20)27(25,26)14-13-17-7-3-2-4-8-17/h2-4,7-8,13-15,18,20H,5-6,9-12,16H2,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTQVPSBQXYUKK-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C=CC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via alkylation reactions, where the pyrazole intermediate is treated with cyclopropyl halides in the presence of a base.

Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of the pyrazole intermediate with phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step is the coupling of the cyclopentylamine with the sulfonamide intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonamide group to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Research may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Implications

Table 1: Structural Comparison of Key Compounds

*Inferred based on structural similarity to CAS 1448139-24-8.

Key Observations :

Substituent Bulkiness : The target compound’s 1-methyl group on the pyrazole reduces steric hindrance compared to the 1-cyclopentyl group in CAS 1448139-24-2. This may enhance solubility and binding accessibility in biological systems.

Hydrogen Bonding: The sulfonamide group (–SO2NH–) in the target compound and CAS 1448139-24-9 can act as both hydrogen bond donors and acceptors, unlike the acetamide in compound 11a, which primarily serves as an acceptor .

Biological Activity

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound with notable potential in pharmacological applications. This article aims to review the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring , which is known for its diverse biological activities, and a sulfonamide group , which enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 372.48 g/mol.

Biological Activity Overview

The biological activity of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in the inflammatory process.

Case Study: COX Inhibition

In a study evaluating sulfonamide-containing pyrazole derivatives, it was found that certain analogs effectively blocked COX-2 in vitro and in vivo, leading to reduced inflammation and pain in animal models . This suggests that (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide may similarly inhibit COX activity.

2. Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been shown to interfere with various signaling pathways involved in cancer cell proliferation and survival.

The proposed mechanism includes:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have been reported to inhibit CDK activity, leading to cell cycle arrest in cancer cells .

- Modulation of Apoptotic Pathways : Compounds similar to this one may induce apoptosis in tumor cells by activating caspases and altering mitochondrial membrane potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for COX inhibition |

| Sulfonamide Group | Enhances binding affinity |

| Cyclopentyl Group | Contributes to lipophilicity |

Synthesis and Derivatives

The synthesis of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide typically involves multi-step reactions, including cyclization and functionalization techniques. The incorporation of various substituents can lead to derivatives with enhanced biological profiles.

Q & A

Q. What experimental evidence supports stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies (e.g., pH 1–13 buffers, 40–80°C) and monitor via LC-MS. Identify hydrolytic cleavage products (e.g., free sulfonamide) and propose degradation pathways. Accelerated stability testing (ICH guidelines) informs formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.